synthesis of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl
synthesis of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl
Synthesis of Methyl 2-amino-2-deoxy- -D-glucopyranoside Hydrochloride: A Neighboring Group Participation Strategy
Target Compound: Methyl 2-amino-2-deoxy-
The Stereochemical Challenge: Anomeric Effect vs. Kinetic Control
The synthesis of
To override this thermodynamic default and selectively synthesize the 1,2-trans (
Mechanistic Rationale: The Phthalimido Advantage
While the native
Alternatively, for highly specialized substrates where hydrazinolysis is not tolerated, the dimedone-derived (DDC) enamine protecting group—forming 2-deoxy-2-[(4,4-dimethyl-2,6-dioxocyclohexylidenemethyl)amino]-
Fig 1. Mechanistic pathway of Neighboring Group Participation ensuring β-selectivity.
Experimental Methodology: A Self-Validating Protocol
The following five-step protocol is designed as a self-validating system. Each critical transformation includes an analytical checkpoint to ensure the stereochemical and structural integrity of the intermediate before proceeding.
Step 1: Phthaloylation and Peracetylation
Objective: Mask the amine and hydroxyl groups to prepare the sugar for anomeric activation.
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Dissolve D-glucosamine HCl (1.0 eq) in 1M NaOH. Add phthalic anhydride (1.2 eq) and stir at room temperature for 24 hours. Acidify to pH 2 to precipitate the 2-deoxy-2-phthalimido-D-glucopyranose.
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Filter, dry, and suspend the crude solid in anhydrous pyridine. Add acetic anhydride (5.0 eq) at 0 °C. Stir for 12 hours at room temperature.
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Pour into ice water, extract with dichloromethane (DCM), and wash sequentially with 1M HCl, saturated NaHCO
, and brine. Dry over MgSO and concentrate.
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Validation Checkpoint:
H NMR (CDCl ) must show an anomeric doublet at ~ 6.2 ppm with a coupling constant ( ) of ~8.5 Hz, confirming the formation of the -acetate.
Step 2: Anomeric Activation (Bromination)
Objective: Convert the anomeric acetate into a highly reactive glycosyl halide.
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Dissolve the peracetylated intermediate in anhydrous DCM under an argon atmosphere.
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Cool to 0 °C and dropwise add 33% HBr in acetic acid (5.0 eq). Stir for 2 hours at room temperature.
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Dilute with DCM, wash rapidly with ice-cold water and cold saturated NaHCO
to neutralize excess acid. Dry over MgSO and concentrate in vacuo at <30 °C.
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Validation Checkpoint: The product must be used immediately.
H NMR will show a shift of the anomeric proton to ~ 6.5 ppm with a of ~3.8 Hz, confirming the thermodynamic -bromide configuration.
Step 3: Koenigs-Knorr Glycosidation
Objective: Form the methyl glycoside with absolute
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Dissolve the
-glycosyl bromide in anhydrous DCM. Add anhydrous methanol (10.0 eq) and activated 4Å molecular sieves. Stir for 30 minutes. -
Cool the mixture to -20 °C and protect from light. Add silver trifluoromethanesulfonate (AgOTf, 1.2 eq) and 2,4,6-collidine (1.2 eq).
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Stir for 4 hours, allowing the reaction to slowly warm to 0 °C.
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Filter through a pad of Celite. Wash the filtrate with 10% aqueous sodium thiosulfate (to remove silver salts), 1M HCl, and brine. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
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Validation Checkpoint:
H NMR must confirm the -linkage via an anomeric proton at ~ 4.6 ppm with a of ~8.2 Hz.
Step 4: Global Deprotection (Hydrazinolysis)
Objective: Remove all protecting groups (acetates and phthalimide) in a single step.
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Dissolve the protected
-methyl glucoside in absolute ethanol. -
Add hydrazine hydrate (10.0 eq) and heat to reflux (80 °C) for 4-6 hours.
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Cool the reaction mixture to 0 °C. The byproduct, phthalhydrazide, will precipitate as a white solid.
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Filter off the precipitate and concentrate the filtrate in vacuo. Co-evaporate with toluene to remove residual hydrazine.
Step 5: Hydrochloride Salt Formation
Objective: Isolate the target compound as a stable, water-soluble salt.
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Dissolve the crude amine from Step 4 in a minimal amount of anhydrous methanol.
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Dropwise add 1.25M methanolic HCl until the pH reaches 2-3.
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Add cold diethyl ether dropwise until the product crystallizes. Filter and dry under high vacuum.
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Validation Checkpoint: Final polarimetry and melting point analysis. The
coupling constant in D O must remain ~8.0 Hz.
Fig 2. Five-step synthetic workflow for the preparation of Methyl β-D-glucosaminide HCl.
Quantitative Yield & Analytical Validation
The table below summarizes the expected quantitative yields and the critical diagnostic markers required to validate the success of each transformation. The Karplus equation dictates that a 1,2-trans diaxial relationship (
| Intermediate / Product | Expected Yield | Diagnostic | Purity Validation |
| Peracetylated Phthalimido-Glc | 85 - 90% | H-1: | TLC (Hex/EtOAc), |
| 90 - 95% | H-1: | Visual: Rapid browning if degraded | |
| Protected | 75 - 80% | H-1: | HRMS [M+Na] |
| Methyl | 85 - 90% | H-1: | Melting Point, Polarimetry |
References
-
García-Martín, M. G., Gasch, C., Gómez-Sánchez, A., Diánez, M. J., & Castro, A. L. (1987). Synthesis of alkyl glyco-pyranosides and -furanosides of 2-amino-2-deoxy-d-glucose. Crystal structure of 2-deoxy-2-[(4,4-dimethyl-2,6-dioxocyclohexylidenemethyl)amino]-α-d-glucopyranose. Carbohydrate Research, 168(1), 51-64.[Link]
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Stubbs, K. A., et al. (2013). The Development of Selective Inhibitors of NagZ: Increased Susceptibility of Gram-Negative Bacteria to β-Lactams. ChemBioChem, 14(14), 1734-1738.[Link]
Sources
- 1. Buy Online CAS Number 3867-93-4 - TRC - Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl | LGC Standards [lgcstandards.com]
- 2. methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride - CAS号 3867-93-4 - 摩熵化学 [molaid.com]
- 3. methyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride - CAS号 3867-93-4 - 摩熵化学 [molaid.com]
